![molecular formula C12H16OS B14406347 1-[2-(Methylsulfanyl)phenyl]pentan-1-one CAS No. 89604-35-3](/img/structure/B14406347.png)
1-[2-(Methylsulfanyl)phenyl]pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)phenyl]pentan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.3178 g/mol . This compound features a phenyl ring substituted with a methylsulfanyl group and a pentanone chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone . Another method includes the Friedel-Crafts acylation of 2-(methylsulfanyl)benzene with pentanoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]pentan-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products, such as sulfoxides and sulfones, may exhibit enhanced biological activity due to their increased polarity and reactivity .
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be compared with other similar compounds, such as:
- 1-(2-Methylsulfanyl-phenyl)-propan-1-one
- 1-(2-Methylsulfanyl-phenyl)-butan-1-one
- 1-(2-Methylsulfanyl-phenyl)-hexan-1-one
These compounds share a similar phenyl ring substituted with a methylsulfanyl group but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Properties
CAS No. |
89604-35-3 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
KAFFITCYPHIOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




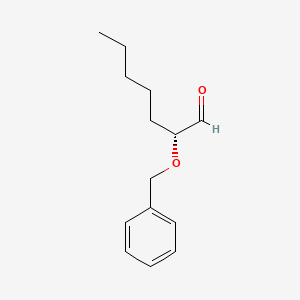
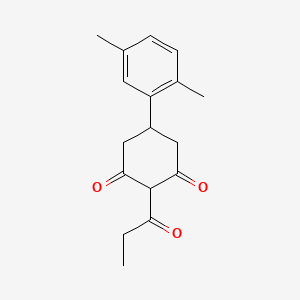
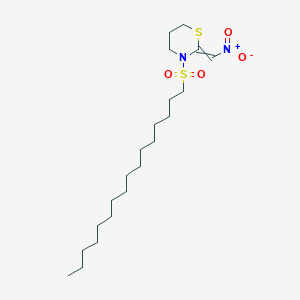
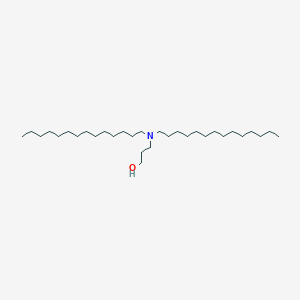
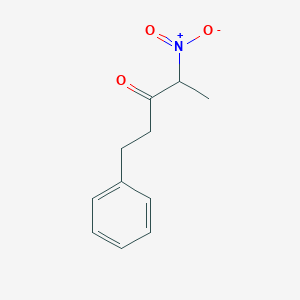

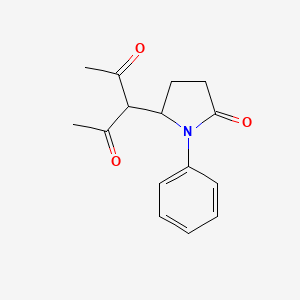
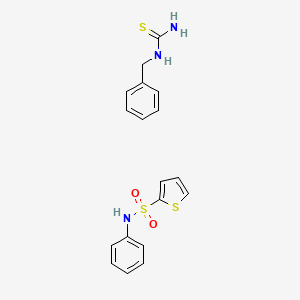
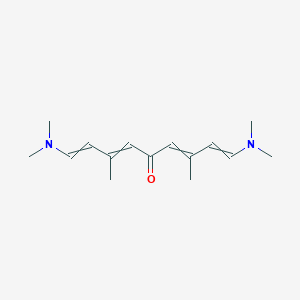
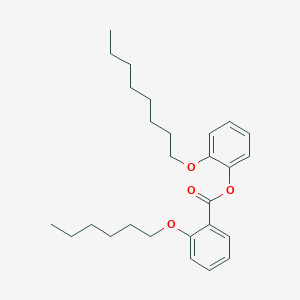
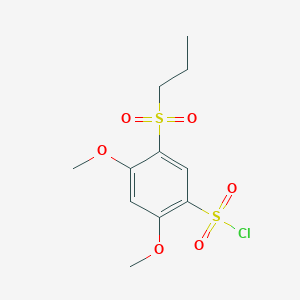
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
